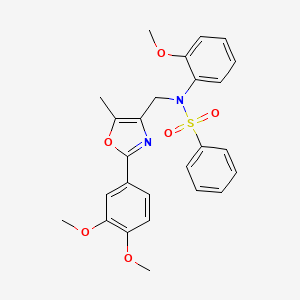![molecular formula C20H16ClN3O5 B2739511 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-53-2](/img/structure/B2739511.png)
1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Hydrogen bonding plays a crucial role in the structural formation and stability of various compounds, including those similar in structure to 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide. Research on anticonvulsant enaminones, which share some structural similarities, highlights the significance of hydrogen bonding in forming stable molecular chains and networks, essential for developing pharmaceuticals and understanding molecular interactions (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Characterization of Derivatives
The synthesis of novel compounds with specific functionalities, such as antimicrobial agents or materials with unique electronic properties, is a significant application area. For example, the preparation of compounds with potential antimicrobial activity, by synthesizing and characterizing N-substituted derivatives, indicates the versatility of this chemical framework in creating substances with desired biological activities (Desai, Dodiya, & Shihora, 2011).
Antidepressant and Nootropic Agents
In pharmacology, derivatives of pyridine carboxamides have been explored for their potential antidepressant and nootropic effects. Synthesizing and evaluating the pharmacological activity of these compounds provide insights into their therapeutic potential, highlighting the chemical's relevance in developing new treatments for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Electrophilic and Nucleophilic Properties
The study of alpha-nitro ketone intermediates derived from similar compounds reveals the electrophilic and nucleophilic properties essential for synthesizing targeted molecular structures. These properties are crucial in organic synthesis, allowing for the development of compounds with specific functionalities, including those acting as probes for biological receptors (Zhang, Tomizawa, & Casida, 2004).
Development of Irreversible Inhibitors
The transformation of heterocyclic compounds into irreversible inhibitors, for instance, in the context of monoamine oxidase B (MAO-B) inhibition, showcases the application of this chemical framework in designing drugs with long-lasting effects. Such research contributes to the development of novel therapeutics for diseases like depression and Parkinson's (Ding & Silverman, 1993).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-29-18-10-15(24(27)28)7-8-17(18)22-20(26)14-6-9-19(25)23(12-14)11-13-4-2-3-5-16(13)21/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERPRSYMILQVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


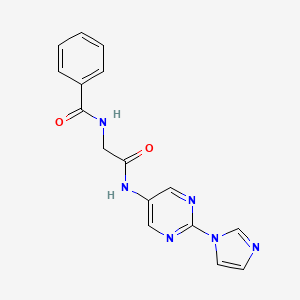
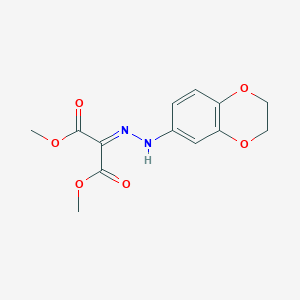

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
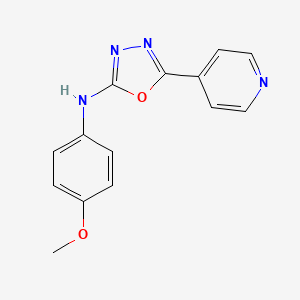
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)
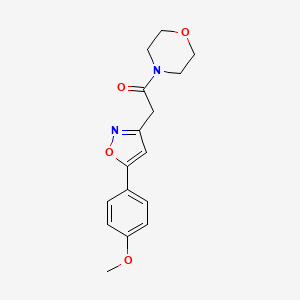
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)
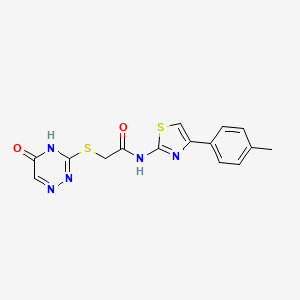
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2739447.png)
![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)
![6-(5-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739449.png)
